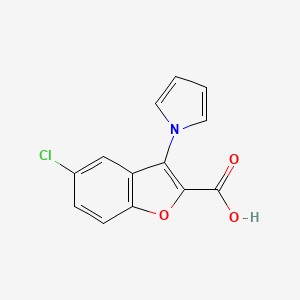
5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C13H8ClNO3 and its molecular weight is 261.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Benzofuran Synthesis and Coordination Chemistry
Research has demonstrated the synthesis and coordination reactions involving benzofuran derivatives, showcasing their potential in creating novel coordination compounds with metals such as copper and cobalt. These complexes, characterized by their thermal stability, highlight the application of benzofuran derivatives in developing materials with specific thermal properties (S. C. Mojumdar, P. Šimon, & A. Krutošíková, 2009).
Molecular Bulk Heterojunction Systems
In the context of organic electronics, benzofuran-containing compounds have been studied for their solubility characteristics in various solvents, contributing to the optimization of solvent systems for the fabrication of high-efficiency organic photovoltaic devices. This research underscores the significance of understanding the solubility parameters of organic semiconductor materials to achieve desirable device performance (Bright Walker et al., 2011).
Antimicrobial Applications
Benzofuran derivatives have also been explored for their antimicrobial properties. Synthesis and characterization of novel azetidinone derivatives integrated with benzofuran, among other moieties, have shown promising in vitro antibacterial activity against pathogens like S. aureus and E. coli. Such studies contribute to the ongoing search for new antimicrobial agents (M. Idrees et al., 2020).
Optical Materials
Investigations into N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have revealed their potential as nonlinear optical (NLO) materials. These compounds exhibit significant optical nonlinearity, making them candidates for applications in optical limiting, which is crucial for protecting optical sensors and human eyes from high-intensity light sources (B. Chandrakantha et al., 2013).
Supramolecular Chemistry
Benzofuran-based compounds have been studied for their role in forming supramolecular structures through hydrogen bonding and π-π interactions. This research provides insights into the design of cocrystals with potential applications in materials science, highlighting the versatility of benzofuran derivatives in constructing complex molecular architectures (H. Titi & I. Goldberg, 2009).
Mécanisme D'action
Target of Action
Similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein . Bcl2 is a protein that regulates cell death (apoptosis), by either inducing (pro-apoptotic) or inhibiting (anti-apoptotic) apoptosis .
Mode of Action
It’s worth noting that compounds with similar structures have been observed to interact with their targets, leading to up-regulation of pro-apoptotic genes like p53, bax, dr4, and dr5, and down-regulation of anti-apoptotic and other genes like bcl2, il-8, and cdk4 .
Biochemical Pathways
Based on the gene expression changes mentioned above, it can be inferred that this compound may affect pathways related to apoptosis and cell cycle regulation .
Result of Action
Similar compounds have been observed to cause cell cycle arrest at the g1/s phase and induce apoptotic death of cells . Additionally, an increase in the percentage of fragmented DNA was observed in cells treated with similar compounds .
Propriétés
IUPAC Name |
5-chloro-3-pyrrol-1-yl-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-8-3-4-10-9(7-8)11(12(18-10)13(16)17)15-5-1-2-6-15/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNILKKKEGCWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(OC3=C2C=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
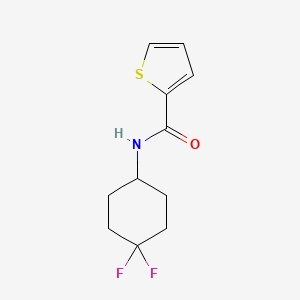
![N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B2753844.png)
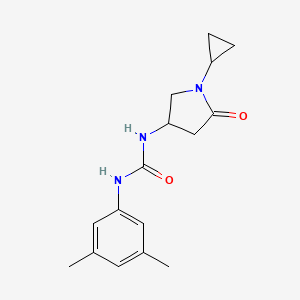
![Ethyl 2-[(5-{[3-(trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2753848.png)
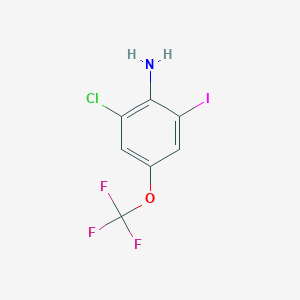
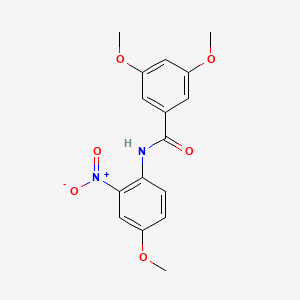
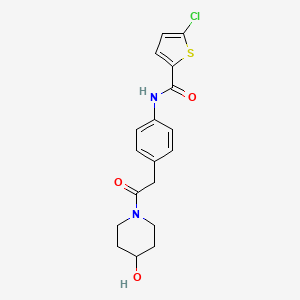
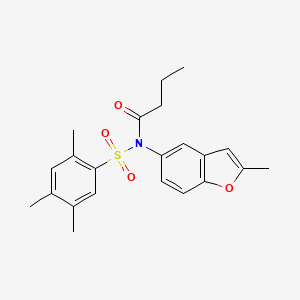
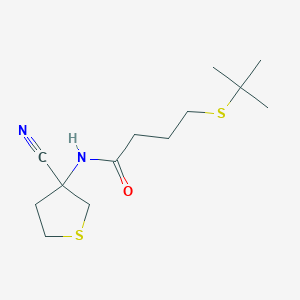
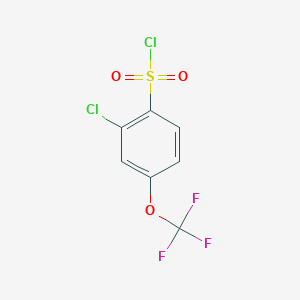

![(Z)-1-benzyl-3-(((4-ethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2753859.png)
